molecular formula C19H19N3O B1394601 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile CAS No. 1272756-65-6

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile

Cat. No.: B1394601
CAS No.: 1272756-65-6
M. Wt: 305.4 g/mol
InChI Key: WQKNBMIUPYNYPW-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety attached to a benzonitrile ring, making it a versatile molecule for various applications.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile typically involves the reaction of 4-benzylpiperazine with 5-formylbenzonitrile under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group of 5-formylbenzonitrile reacts with the amine group of 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-5-carboxybenzonitrile.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKNBMIUPYNYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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